

# Side-by-Side Comparison of UNC2025 and UNC569

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

| Feature               | UNC2025                                                                                                     | UNC569                                                                                                             |
|-----------------------|-------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Primary Target(s)     | MERTK, FLT3 [1] [2] [3]                                                                                     | MERTK [4] [5] [6]                                                                                                  |
| Potency (IC50)        | MERTK IC <sub>50</sub> : <b>0.46 nM</b> (cell-free); FLT3 IC <sub>50</sub> : <b>0.35 nM</b> (cell-free) [3] | MERTK IC <sub>50</sub> : <b>2.9 nM</b> (cell-free); Ki: <b>4.3 nM</b> [5] [6] [7]                                  |
| Selectivity           | Also inhibits AXL, TRKA, TRKC, TYRO3. Over 45-fold selective for MERTK over AXL [1] [2].                    | ~10-fold selective for MERTK over AXL (IC <sub>50</sub> : 37 nM) and Tyro3 (IC <sub>50</sub> : 48 nM) [4] [5] [7]. |
| Key Distinction       | Potent, oral, dual MERTK/FLT3 inhibitor; favorable for leukemia studies, especially AML [1] [2].            | First-in-class, potent, ATP-competitive MERTK inhibitor; a tool for selective MERTK studies [4] [7].               |
| In Vivo Efficacy      | Significant therapeutic effects in leukemia xenograft models; orally bioavailable [1] [8].                  | Reduces tumor burden in a zebrafish T-ALL model; good oral bioavailability (57%) [4] [6].                          |
| Reported Applications | Acute Leukemia (ALL, AML) [1], Platelet & Thrombosis studies [9]                                            | Acute Lymphoblastic Leukemia (ALL) [4], Atypical Teratoid/Rhabdoid Tumors (ATRT) [4]                               |

## Mechanisms of Action and Experimental Evidence

Both **UNC2025** and UNC569 exert their effects by potently inhibiting MERTK receptor tyrosine kinase, which is ectopically expressed in many hematological and solid tumors, promoting cell survival and chemoresistance [1] [4].

### Key Experimental Protocols and Findings

- **Signaling Pathway Inhibition:** Treatment of MERTK-expressing leukemia cell lines (e.g., 697 B-ALL) with either compound for 1-1.5 hours effectively inhibits MERTK autophosphorylation and its downstream pro-survival pathways, including **PI3K/AKT and MAPK/ERK**, as measured by western blot [1] [4] [6].
- **Induction of Apoptosis:** In ALL cell lines (697 and Jurkat), a 24-hour treatment with UNC569 (0.4-2  $\mu\text{M}$ ) or **UNC2025** induces apoptosis. This is evidenced by increased levels of **cleaved Caspase-3 and cleaved PARP**, key markers of apoptotic cell death, detectable via western blot [4] [6].
- **In Vivo Xenograft Models for UNC2025:** In murine leukemia xenograft models, **UNC2025** is administered via **oral gavage**, often at **30 mg/kg twice daily** due to its short half-life. Treatment leads to a significant reduction in tumor burden and a consistent increase in median survival, demonstrating its efficacy in a live organism [1] [8].
- **In Vivo Zebrafish Model for UNC569:** In a transgenic zebrafish model of T-ALL, continuous immersion of the fish in a **4  $\mu\text{M}$**  solution of UNC569 for two weeks resulted in a **greater than 50% reduction in tumor burden** compared to vehicle-treated controls [4] [6].

The following diagram illustrates the core signaling pathway and the points of inhibition for these compounds.

## MERTK Inhibition by UNC2025 and UNC569



[Click to download full resolution via product page](#)

## Key Considerations for Researchers

- **Target Rationale Drives Choice:** Your research goal should guide the selection. If your work involves **acute myeloid leukemia (AML) with FLT3 mutations**, or requires broad kinase inhibition, **UNC2025** is likely more suitable due to its potent dual-inhibitor profile [1] [2]. For studies focused on **MERTK-specific biology** in contexts like ALL or ATRT, **UNC569** offers a more selective profile [4] [7].
- **Formulation and Dosing:** Both compounds are orally bioavailable, but their dosing regimens differ. Notably, **UNC2025 has a short half-life, often requiring twice-daily dosing in vivo** to maintain effective exposure [8].
- **Combination Potential:** Both inhibitors have been shown to sensitize cancer cells to conventional chemotherapy [1] [4]. This makes them excellent candidates for combination therapy studies aimed at overcoming chemoresistance.

[Need Custom Synthesis?](#)

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
4. UNC569, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]
5. hydrochloride | TAM Receptor | TAM Receptor | TargetMol UNC 569 [targetmol.com]
6. UNC569 | Mer RTK Inhibitor [medchemexpress.com]
7. Mer RTK Inhibitor, UNC Mer RTK Inhibitor... | Sigma-Aldrich 569 [sigmaaldrich.com]
8. In vivo treatment with UNC2025 [bio-protocol.org]
9. The small-molecule MERTK inhibitor UNC2025 decreases ... [sciencedirect.com]

To cite this document: Smolecule. [Side-by-Side Comparison of UNC2025 and UNC569]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-compared-unc569>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)